Tert-butyl 4-(3-bromo-2-hydroxyphenylamino)piperidine-1-carboxylate
Description
Properties
Molecular Formula |
C16H23BrN2O3 |
|---|---|
Molecular Weight |
371.27 g/mol |
IUPAC Name |
tert-butyl 4-(3-bromo-2-hydroxyanilino)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H23BrN2O3/c1-16(2,3)22-15(21)19-9-7-11(8-10-19)18-13-6-4-5-12(17)14(13)20/h4-6,11,18,20H,7-10H2,1-3H3 |
InChI Key |
CMMAKDJCFPKRBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=C(C(=CC=C2)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(3-bromo-2-hydroxyphenylamino)piperidine-1-carboxylate typically involves the following steps:
Formation of the piperidine ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the tert-butyl group: The tert-butyl group is introduced via a tert-butylation reaction using tert-butyl chloride and a base such as sodium hydride.
Bromination: The bromine atom is introduced through a bromination reaction using bromine or a brominating agent like N-bromosuccinimide (NBS).
Hydroxyphenylamino group attachment: The hydroxyphenylamino group is attached through a nucleophilic substitution reaction involving a hydroxyphenylamine derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(3-bromo-2-hydroxyphenylamino)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of de-brominated products.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Tert-butyl 4-(3-bromo-2-hydroxyphenylamino)piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-bromo-2-hydroxyphenylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyphenylamino group can form hydrogen bonds with target proteins, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tert-butyl 4-(3-chloro-2-nitro-anilino)piperidine-1-carboxylate
- Structural Differences : Replaces bromine with chlorine and hydroxyl with a nitro group.
- Synthesis: Prepared via nucleophilic aromatic substitution between tert-butyl 4-aminopiperidine-1-carboxylate and 1-chloro-3-fluoro-2-nitrobenzene .
- Properties :
- Nitro groups are strong electron-withdrawing groups, reducing electron density on the aromatic ring compared to the hydroxyl group.
- Chlorine’s smaller size may reduce steric hindrance compared to bromine.
- Applications : Used in benzimidazolone derivatives as enzyme inhibitors, highlighting the role of nitro groups in modulating biological activity .
Tert-butyl 4-(4-bromo-2-nitrophenylamino)piperidine-1-carboxylate (CAS 1383968-84-0)
- Structural Differences : Substitutes hydroxyl with nitro and positions bromine at the 4-position instead of 3.
- Synthesis : Likely synthesized via similar SNAr reactions using brominated nitroarenes .
- Properties :
- Nitro groups enhance stability but reduce solubility compared to hydroxyl.
- Bromine’s position alters steric and electronic interactions in downstream reactions.
- Applications : Bromine’s position may influence regioselectivity in cross-coupling reactions for drug intermediates .
Tert-butyl 4-(3-fluoro-2-methyl-6-nitrophenylamino)piperidine-1-carboxylate
- Structural Differences : Incorporates fluorine, methyl, and nitro groups instead of bromine and hydroxyl.
- Properties: Fluorine’s electronegativity increases metabolic stability and lipophilicity.
- Applications : Fluorinated analogs are common in CNS drugs due to enhanced blood-brain barrier penetration .
Tert-butyl 4-hydroxy-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate
- Structural Differences : Hydroxyl is on the piperidine ring, and the aromatic group is trifluoromethylphenyl.
- Synthesis : Prepared via Grignard addition to tert-butyl 4-oxopiperidine-1-carboxylate .
- Properties: Trifluoromethyl groups are highly electron-withdrawing, stabilizing the piperidine ring.
- Applications : Used in proteolysis-targeting chimeras (PROTACs) due to trifluoromethyl’s pharmacokinetic benefits .
Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate (CAS 156185-63-6)
- Structural Differences: Replaces the substituted phenylamino group with a 3-hydroxypropyl chain.
- Properties :
- The hydroxypropyl chain increases hydrophilicity and flexibility.
- Lacking aromaticity, this compound is less likely to engage in π-π stacking interactions.
- Applications : Used as a protecting group in peptide synthesis and as a linker in prodrugs .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Biological Activity : Hydroxyl groups enhance hydrogen bonding in enzyme active sites but may reduce cell permeability; fluorinated analogs balance this with increased lipophilicity .
- Stability : Bromine’s size and polarizability increase susceptibility to nucleophilic substitution, whereas trifluoromethyl groups enhance metabolic stability .
Biological Activity
Tert-butyl 4-(3-bromo-2-hydroxyphenylamino)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, structure-activity relationships, and relevant research findings associated with this compound.
- Chemical Name : this compound
- Molecular Formula : C13H22BrN2O3
- Molecular Weight : 320.22 g/mol
- CAS Number : 473795-43-6
Biological Activity Overview
The biological activity of this compound has been evaluated through various in vitro and in vivo studies. Its potential applications include anti-inflammatory, neuroprotective, and anticancer activities.
- Inhibition of Enzymatic Activity :
- Anti-inflammatory Effects :
- Neuroprotective Properties :
Structure-Activity Relationship (SAR)
The structural features of this compound contribute significantly to its biological activity:
- The bromine substituent on the phenyl ring enhances lipophilicity and may improve binding affinity to target enzymes.
- The hydroxy group is hypothesized to play a role in hydrogen bonding interactions with active sites of enzymes like AChE.
Case Study 1: Neuroprotection Against Aβ-Induced Toxicity
In a controlled laboratory setting, astrocytes were treated with Aβ peptides alongside varying concentrations of this compound. Results indicated:
- Cell Viability : Treatment with the compound at 100 µM resulted in a significant increase in cell viability compared to untreated controls (62.98% vs. 43.78%) after exposure to Aβ .
Case Study 2: Inhibition of β-secretase Activity
In vivo studies using scopolamine-induced models demonstrated that the compound could reduce β-secretase activity, thereby potentially lowering Aβ production and aggregation:
- β-secretase Inhibition : The compound showed an IC50 value indicating effective inhibition at nanomolar concentrations .
Data Table: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for preparing tert-butyl 4-(3-bromo-2-hydroxyphenylamino)piperidine-1-carboxylate, and what reaction conditions are critical for optimizing yield?
The synthesis typically involves multi-step reactions, including:
- Alkylation : Coupling a brominated phenol derivative (e.g., 3-bromo-2-hydroxyaniline) with a piperidine precursor under basic conditions (e.g., NaH in THF at 0–5°C) to form the phenylamino-piperidine intermediate .
- Carboxylation : Introducing the tert-butyl carbamate group via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine . Key considerations include temperature control (<5°C during alkylation to minimize side reactions) and inert atmosphere (N₂/Ar) to prevent oxidation of sensitive intermediates .
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the tert-butyl group (δ ~1.4 ppm for ⁹H, singlet) and the brominated aromatic ring (δ 7.2–7.8 ppm). The piperidine ring protons show splitting patterns consistent with equatorial/axial conformers .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak ([M+H]⁺) at m/z 399.08 (C₁₆H₂₂BrN₂O₃⁺) .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) monitors purity (>95% area under the curve) .
Q. What are the recommended storage conditions to ensure the compound’s stability?
Store under inert gas (argon) at –20°C in amber vials to prevent hydrolysis of the Boc group and bromine displacement. Degradation is accelerated by moisture, light, or elevated temperatures (>25°C), leading to detectable impurities via TLC (silica gel, ethyl acetate/hexane) .
Advanced Research Questions
Q. How can researchers design experiments to investigate the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Substrate Preparation : Replace the bromine atom with a boronic ester via Miyaura borylation (Pd(dppf)Cl₂, bis(pinacolato)diboron, KOAc in dioxane, 80°C) .
- Catalytic Screening : Test Pd catalysts (e.g., Pd(PPh₃)₄ vs. XPhos Pd G3) in diverse solvents (toluene, DMF) to optimize coupling efficiency. Monitor by LC-MS for aryl-aryl bond formation .
- Contradiction Management : If low yields occur, assess steric hindrance from the tert-butyl group using DFT calculations (e.g., Gaussian software) to model transition states .
Q. What strategies resolve contradictions in crystallographic data during structural refinement?
- Software Selection : Use SHELXL for small-molecule refinement due to its robustness in handling disordered tert-butyl groups and hydrogen bonding (e.g., O–H···N interactions) .
- Discrepancy Analysis : If R-factor >5%, re-examine thermal parameters (Ueq) for the bromine atom using anisotropic displacement models. Validate hydrogen positions via difference Fourier maps .
- Twinned Data : For crystals with pseudo-merohedral twinning, apply SHELXD for initial phasing and SHELXE for density modification .
Q. How can mechanistic studies elucidate the compound’s role in inhibiting enzymatic targets (e.g., kinases)?
- Binding Assays : Use surface plasmon resonance (SPR) to measure affinity (KD) against recombinant kinases. Compare with analogs lacking the 3-bromo-2-hydroxyphenyl group to identify pharmacophores .
- Molecular Dynamics (MD) : Simulate docking poses (e.g., AutoDock Vina) to predict interactions between the brominated aromatic ring and kinase ATP-binding pockets .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS to track demethylation or Boc cleavage, which impacts bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
